molecular formula C14H10F4O2 B6380372 5-(2-Fluoro-3-trifluoromethylphenyl)-2-methoxyphenol CAS No. 1261898-90-1

5-(2-Fluoro-3-trifluoromethylphenyl)-2-methoxyphenol

Cat. No.: B6380372
CAS No.: 1261898-90-1
M. Wt: 286.22 g/mol
InChI Key: HWIXCAIKJZRZQA-UHFFFAOYSA-N
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Description

5-(2-Fluoro-3-trifluoromethylphenyl)-2-methoxyphenol is a compound that features both fluorine and methoxy functional groups. These groups contribute to its unique chemical properties, making it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.

Properties

IUPAC Name

5-[2-fluoro-3-(trifluoromethyl)phenyl]-2-methoxyphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10F4O2/c1-20-12-6-5-8(7-11(12)19)9-3-2-4-10(13(9)15)14(16,17)18/h2-7,19H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWIXCAIKJZRZQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=C(C(=CC=C2)C(F)(F)F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10F4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80685758
Record name 2'-Fluoro-4-methoxy-3'-(trifluoromethyl)[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80685758
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261898-90-1
Record name 2'-Fluoro-4-methoxy-3'-(trifluoromethyl)[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80685758
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 5-(2-Fluoro-3-trifluoromethylphenyl)-2-methoxyphenol typically involves several steps. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can be tailored to achieve high yields.

Chemical Reactions Analysis

5-(2-Fluoro-3-trifluoromethylphenyl)-2-methoxyphenol undergoes various types of chemical reactions, including:

Scientific Research Applications

This compound has several applications in scientific research:

Mechanism of Action

The mechanism by which 5-(2-Fluoro-3-trifluoromethylphenyl)-2-methoxyphenol exerts its effects involves interactions with various molecular targets. The fluorine atoms enhance its binding affinity to certain enzymes and receptors, making it a potent inhibitor or activator in biochemical pathways . The methoxy group can also participate in hydrogen bonding, further stabilizing its interactions with target molecules.

Comparison with Similar Compounds

Similar compounds include other fluorinated phenols and methoxy-substituted phenols. What sets 5-(2-Fluoro-3-trifluoromethylphenyl)-2-methoxyphenol apart is the combination of both fluorine and methoxy groups, which confer unique chemical and biological properties. For instance, compounds like 2-fluoro-5-methoxyphenol or 3-trifluoromethylphenol lack the combined effects of both functional groups .

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